Cas no 1509502-29-7 (4-(2-chloroacetyl)morpholine-2-carbonitrile)

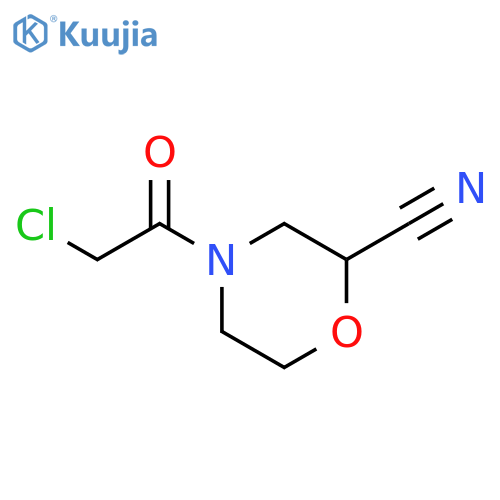

1509502-29-7 structure

商品名:4-(2-chloroacetyl)morpholine-2-carbonitrile

CAS番号:1509502-29-7

MF:C7H9ClN2O2

メガワット:188.611560583115

MDL:MFCD23741759

CID:5456759

PubChem ID:79674283

4-(2-chloroacetyl)morpholine-2-carbonitrile 化学的及び物理的性質

名前と識別子

-

- Z1336794003

- 1509502-29-7

- 4-(2-Chloroacetyl)morpholine-2-carbonitrile

- EN300-3036136

- AKOS018231124

- 4-(2-Chloroacetyl)-2-morpholinecarbonitrile

- 4-(2-chloroacetyl)morpholine-2-carbonitrile

-

- MDL: MFCD23741759

- インチ: 1S/C7H9ClN2O2/c8-3-7(11)10-1-2-12-6(4-9)5-10/h6H,1-3,5H2

- InChIKey: VQOYAMBJBFIJPD-UHFFFAOYSA-N

- ほほえんだ: N1(C(CCl)=O)CCOC(C#N)C1

計算された属性

- せいみつぶんしりょう: 188.0352552g/mol

- どういたいしつりょう: 188.0352552g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 53.3Ų

じっけんとくせい

- 密度みつど: 1.32±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 403.9±45.0 °C(Predicted)

- 酸性度係数(pKa): -3.40±0.40(Predicted)

4-(2-chloroacetyl)morpholine-2-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3036136-10g |

4-(2-chloroacetyl)morpholine-2-carbonitrile |

1509502-29-7 | 90% | 10g |

$2701.0 | 2023-09-05 | |

| Enamine | EN300-3036136-1.0g |

4-(2-chloroacetyl)morpholine-2-carbonitrile |

1509502-29-7 | 95.0% | 1.0g |

$628.0 | 2025-03-19 | |

| Enamine | EN300-3036136-0.1g |

4-(2-chloroacetyl)morpholine-2-carbonitrile |

1509502-29-7 | 95.0% | 0.1g |

$553.0 | 2025-03-19 | |

| Enamine | EN300-3036136-10.0g |

4-(2-chloroacetyl)morpholine-2-carbonitrile |

1509502-29-7 | 95.0% | 10.0g |

$2701.0 | 2025-03-19 | |

| Enamine | EN300-3036136-0.05g |

4-(2-chloroacetyl)morpholine-2-carbonitrile |

1509502-29-7 | 95.0% | 0.05g |

$528.0 | 2025-03-19 | |

| Enamine | EN300-3036136-0.25g |

4-(2-chloroacetyl)morpholine-2-carbonitrile |

1509502-29-7 | 95.0% | 0.25g |

$579.0 | 2025-03-19 | |

| Enamine | EN300-3036136-5g |

4-(2-chloroacetyl)morpholine-2-carbonitrile |

1509502-29-7 | 90% | 5g |

$1821.0 | 2023-09-05 | |

| Enamine | EN300-3036136-0.5g |

4-(2-chloroacetyl)morpholine-2-carbonitrile |

1509502-29-7 | 95.0% | 0.5g |

$603.0 | 2025-03-19 | |

| Enamine | EN300-3036136-1g |

4-(2-chloroacetyl)morpholine-2-carbonitrile |

1509502-29-7 | 90% | 1g |

$628.0 | 2023-09-05 | |

| Enamine | EN300-3036136-2.5g |

4-(2-chloroacetyl)morpholine-2-carbonitrile |

1509502-29-7 | 95.0% | 2.5g |

$1230.0 | 2025-03-19 |

4-(2-chloroacetyl)morpholine-2-carbonitrile 関連文献

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

1509502-29-7 (4-(2-chloroacetyl)morpholine-2-carbonitrile) 関連製品

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬